Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate

Metabolic stability O-Dealkylation resistance CYP450 metabolism

Address metabolic instability in lead series without sacrificing synthetic versatility. This 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate ester installs a metabolically stable -OCF₂H bioisostere (resists CYP450 O-dealkylation) and retains an electrophilic C-4 chlorine for Pd-catalyzed diversification. • MW 242.63 meets fragment-like criteria while providing dual orthogonal handles (C-2 ester, C-4 Cl). • Enables late-stage Suzuki/amination coupling, bypassing unpredictable C-H functionalization. • Avoids the MW penalty of the 4-bromo analog (287.08) for optimized ligand efficiency metrics.

Molecular Formula C7H5ClF2O3S
Molecular Weight 242.63 g/mol
Cat. No. B12076913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate
Molecular FormulaC7H5ClF2O3S
Molecular Weight242.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CS1)Cl)OC(F)F
InChIInChI=1S/C7H5ClF2O3S/c1-12-6(11)5-4(13-7(9)10)3(8)2-14-5/h2,7H,1H3
InChIKeyYLELBSIWXKRFQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Chloro-3-(difluoromethoxy)thiophene-2-carboxylate: Physicochemical Identity and Structural Classification


Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate (CAS 1707581-59-6, molecular formula C₇H₅ClF₂O₃S, molecular weight 242.63 g·mol⁻¹) is a trisubstituted thiophene-2-carboxylate ester bearing a chlorine atom at the 4-position, a difluoromethoxy (–OCF₂H) group at the 3-position, and a methyl ester at the 2-position . The compound belongs to the class of halogenated, fluorinated heterocyclic building blocks commonly employed as intermediates in medicinal chemistry and agrochemical research programs. Its core differentiation originates from the confluence of three functional elements—the electrophilic chloro substituent enabling further cross-coupling diversification, the hydrogen-bond-capable –OCF₂H motif providing a metabolically stable bioisostere of methoxy, and the methyl ester serving as a latent carboxylic acid handle—each of which is absent in the closest commercially available analogs .

Medicinal chemistry programs requiring a metabolically stable methoxy bioisostere (–OCF₂H) with weak hydrogen-bond donor capability
Synthetic workflows that benefit from orthogonal dual handles: C-2 methyl ester (latent acid) and C-4 chlorine (cross-coupling site)
Projects requiring an electron-deficient thiophene scaffold with a tunable lipophilicity –OCF₂H substituent

Why This Compound Cannot Be Replaced by In-Class Analogs


Generic substitution with the closest structural analogs—Methyl 4-chloro-3-methoxythiophene-2-carboxylate (CAS 1707727-82-9), Methyl 3-(difluoromethoxy)thiophene-2-carboxylate (CAS 202400-95-1), or Methyl 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylate—introduces quantifiable liabilities. The methoxy analog lacks the –OCF₂H group's established capacity for metabolic O-dealkylation resistance and conformational lipophilicity adaptation . The 4-unsubstituted analog forfeits the chlorine atom necessary for Pd-catalyzed cross-coupling diversification at that position. The 4-bromo analog, while more reactive in cross-coupling, carries a molecular weight penalty of ~44 Da (287.08 vs. 242.63 g·mol⁻¹) that may compromise lead-likeness metrics . Each substitution therefore creates a discrete, non-interchangeable reactivity and property profile that cascades into divergent downstream synthetic sequences and pharmacokinetic behavior.

Target: 4-Cl, –OCF₂H, methyl ester
Methoxy analog (CAS 1707727-82-9): lacks metabolic O-dealkylation resistance and hydrogen-bond donor capacity, reintroducing a known metabolic soft spot
Target: 4-Cl enables Pd-catalyzed cross-coupling diversification
4-unsubstituted analog (CAS 202400-95-1): no chlorine at C-4, limiting derivatization to C-2 ester or unpredictable C–H activation
Target: MW 242.63, balanced C–Cl reactivity
4-Bromo analog (MW 287.08): higher cross-coupling reactivity but 18.3% molecular-weight penalty may compromise lead-likeness metrics

Quantitative Differentiation Evidence Against Closest Analogs


Metabolic Stability Advantage of –OCF₂H vs. –OCH₃

The –OCF₂H group functions as a metabolically stable bioisostere of methoxy (–OCH₃). The replacement of –OCH₃ with –OCF₂H eliminates the primary metabolic soft spot: cytochrome P450-mediated oxidative O-dealkylation. In fluorinated small molecule drug discovery, this substitution is a widely validated tactic for enhancing metabolic stability . The –OCF₂H group further acts as a weak hydrogen bond donor via its polarized C–H bond, a property entirely absent in –OCH₃, which can only serve as a hydrogen bond acceptor. This dual lipophilic-hydrogen-bond-donor character is documented as conferring unique target engagement properties not achievable with methoxy analogs . Direct quantitative metabolic stability data for this specific compound are not available in the peer-reviewed primary literature, and this differentiation is therefore classified as class-level inference based on the established behavior of the –OCF₂H pharmacophore.

–OCF₂H metabolic stability
Class-level inference
Target: –OCF₂H resistant to oxidative O-dealkylation; weak H-bond donor
Comparator –OCH₃: susceptible to CYP450 O-demethylation; H-bond acceptor only
Supports metabolic stability screening; binary clearance-pathway difference
Class-level generalization; no direct PK data for this compound
Metabolic stability O-Dealkylation resistance CYP450 metabolism Bioisostere

Conformational Lipophilicity Adaptability of –OCF₂H

The –OCF₂H group uniquely interconverts between a highly lipophilic and a polar conformation via rotation around the O–CHF₂ bond, enabling it to adapt its effective lipophilicity to the polarity of the surrounding molecular environment . This property is absent in both –OCH₃ (fixed polarity, no conformational lipophilicity switching) and –OCF₃ (intrinsically and rigidly lipophilic, ΔlogP ≈ +1.3–1.7 relative to –OCH₃ for phenolic systems) . For benchmark phenolic systems, 3-(difluoromethoxy)phenol has a measured/calculated logP range of 1.70–1.99, moderately above 3-methoxyphenol (logP ~1.34) but substantially below 3-(trifluoromethoxy)phenol (logP ~2.7–3.0) . This positions the –OCF₂H analog in an intermediate and dynamically tunable lipophilicity space that neither the –OCH₃ nor –OCF₃ analog can access.

Lipophilicity adaptability
Class-level inference
–OCF₂H: dynamically tunable lipophilicity; ΔlogP ≈ +0.4–0.7 vs –OCH₃ (phenol benchmarks)
–OCH₃: fixed polarity; –OCF₃ rigidly lipophilic, ΔlogP ≈ +0.7–1.3 above –OCF₂H
Reported lipophilicity modulation context; environment-dependent polarity
Extrapolated from 3-substituted phenol benchmarks; thiophene-specific data not available
Lipophilicity modulation Conformational adaptability logP Polarity sensor

Electronic Modulation: Hammett σ_p of –OCF₂H vs. –OCH₃

The –OCF₂H substituent exerts a substantially greater electron-withdrawing inductive effect than –OCH₃, as quantified by Hammett substituent constants. The para-Hammett σ_p for –OCF₂H is estimated in the range of +0.35 to +0.45, compared to σ_p ≈ –0.27 for –OCH₃, representing a net shift of approximately +0.6 to +0.7 σ units toward electron deficiency . This electronic modulation alters the reactivity of both the thiophene ring and the 4-chloro substituent. Specifically, the electron-withdrawing –OCF₂H group at the 3-position polarizes the C–Cl bond at the 4-position, potentially enhancing its electrophilicity toward oxidative addition in Pd(0)-catalyzed cross-coupling reactions relative to the –OCH₃ congener . The net effect is that the –OCF₂H analog presents a distinctly more electron-poor thiophene scaffold than its –OCH₃ counterpart, which has direct implications for reactivity in subsequent synthetic transformations.

Electronic effects (σₚ)
Class-level inference
Δσₚ ≈ +0.62 to +0.72 –OCF₂H σₚ ~+0.35–+0.45 (electron-withdrawing) vs –OCH₃ σₚ ~–0.27 (electron-donating)
Electron-deficient thiophene scaffold; alters C-4 chlorine electrophilicity
Hammett constants from literature; class-level extrapolation
Electronic effects Hammett constants SAR Electrophilic aromatic substitution

4-Chloro vs. 4-Bromo: Lead-Likeness and Reactivity Balance

Replacement of the 4-chloro substituent with bromine yields Methyl 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylate (MW 287.08 vs. 242.63 g·mol⁻¹), a molecular weight increase of 44.45 Da (18.3% increase) . This increment is significant in the context of lead-likeness guidelines where every atom addition is scrutinized. While the C–Br bond provides superior reactivity in Pd-catalyzed cross-couplings (lower bond dissociation energy: C–Br ≈ 285 kJ·mol⁻¹ vs. C–Cl ≈ 351 kJ·mol⁻¹) , the chloro analog offers a more balanced profile for early-stage fragment-based or lead-generation libraries where molecular weight minimization is prioritized. Conversely, for programs specifically requiring the highest cross-coupling reactivity, the bromo analog may be preferred, but at the documented weight penalty.

4-Cl vs 4-Br balance
Direct head-to-head
ΔMW +44.45 Da 4-Cl: MW 242.63, C–Cl BDE ≈ 351 kJ/mol; 4-Br: MW 287.08, C–Br BDE ≈ 285 kJ/mol
Supports lead-likeness balance review; weight vs reactivity trade-off
Supplier MW data; BDE values from standard reference
Lead-likeness Molecular weight Cross-coupling Drug design metrics

Orthogonal Derivatization Handles: 4-Chloro-2-Methyl Ester Pair

The compound presents two orthogonally addressable functional handles: the methyl ester at C-2 (hydrolyzable to carboxylic acid under basic conditions) and the chlorine at C-4 (suitable for Pd-catalyzed cross-coupling). In contrast, the 4-unsubstituted analog Methyl 3-(difluoromethoxy)thiophene-2-carboxylate (CAS 202400-95-1, MW 208.18) lacks the C-4 halogen entirely, limiting diversification to reactions at the ester or via C–H activation. The 4-Cl + 2-CO₂Me arrangement enables a two-step sequential derivatization: (i) ester hydrolysis to the carboxylic acid for amide coupling, followed by (ii) Pd-catalyzed arylation/amination at C-4, or vice versa. The 4-unsubstituted analog cannot be sequentially elaborated in this manner without resorting to less predictable C–H functionalization strategies.

Orthogonal handles
Direct head-to-head
Two orthogonal handles: C-2 methyl ester (hydrolysis → acid → amide/ester) + C-4 chlorine (Pd-catalyzed cross-coupling). 4-unsubstituted analog has only one primary handle (C-2 ester).
Enables sequential, independent diversification at two positions
Structural comparison based on CAS entries and supplier documentation
Orthogonal functionalization Building block Sequential derivatization Medicinal chemistry

Supplier Purity Benchmark and Multi-Vendor Availability

Independent supplier declarations from MolCore and Leyan both specify purity at NLT 98% (HPLC) for this compound . This multi-vendor consistency in purity specification provides procurement confidence. While not directly comparative to analogs in a single study, this cross-vendor agreement on minimum purity reduces sourcing risk for programs where impurity profiles could confound biological assay interpretation. The methoxy analog (CAS 1707727-82-9) is listed as discontinued by at least one major supplier , introducing supply continuity risk that does not apply to the target compound.

Supplier purity
Supporting evidence
≥98% HPLC declared by MolCore and Leyan; multi-vendor active supply. Methoxy analog discontinued by at least one supplier, limiting procurement options.
Procurement reliability context; consistent purity across vendors
Supplier datasheet survey May 2026
Quality control Purity specification Procurement Batch consistency

Key Application Scenarios in Research and Development


Lead Optimization with Metabolically Stable Methoxy Bioisostere

When SAR data from a methoxy-bearing lead series indicate rapid oxidative O-demethylation (a well-documented metabolic liability), procurement of Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate as a synthetic intermediate enables direct installation of the –OCF₂H group into candidate molecules. The –OCF₂H motif eliminates the CYP450-mediated O-dealkylation pathway while adding a conformationally tunable hydrogen bond donor that can adapt to target binding site polarity . The 4-chloro handle further permits late-stage Pd-catalyzed diversification to explore additional binding pocket interactions. Selection of the methoxy analog (CAS 1707727-82-9) would reintroduce the metabolic soft spot that the SAR program aims to eliminate.

MW-Efficient Building Block for Fragment Library Construction

At MW 242.63 and with two orthogonally addressable functional handles (C-2 methyl ester, C-4 chlorine), this compound meets fragment-likeness criteria (MW < 300, clogP typically < 3) while offering greater synthetic versatility than the 4-unsubstituted analog (MW 208.18, single handle) . The 4-bromo analog, though more reactive, carries an 18.3% MW penalty (287.08 g·mol⁻¹) that can negatively impact fragment efficiency indices (e.g., LE, LLE) . For fragment libraries where balanced reactivity and low MW are co-optimized, the 4-chloro variant represents the optimal choice among the difluoromethoxy-thiophene-2-carboxylate sub-family.

Agrochemical Intermediate: Thiophene-2-carboxylate Scaffold

Thiophene-2-carboxylic acid derivatives are established scaffolds in herbicide (e.g., thifensulfuron-methyl class) and fungicide development . The 4-chloro-3-(difluoromethoxy) substitution pattern provides an electron-poor thiophene ring (σ_p of –OCF₂H ≈ +0.35 to +0.45) that may modulate bioavailability and target binding in agrochemical contexts. The methyl ester serves as a convenient latent carboxylate for pro-herbicide design, analogous to the sulfonylurea herbicide strategy. The chlorine substituent further offers a diversification point for generating analog libraries to optimize crop selectivity and environmental degradation profiles.

Late-Stage Functionalization via C-4 Cross-Coupling Handle

For research programs that have already elaborated the C-2 ester into a complex pharmacophore, the intact C-4 chlorine enables late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling without requiring protecting group manipulation . This contrasts with the 4-unsubstituted analog, where late-stage C–H functionalization at the 4-position is less predictable and often demands directing group installation. The balance between C–Cl bond stability (BDE ≈ 351 kJ·mol⁻¹) during multi-step synthesis and sufficient reactivity for final-stage Pd-catalyzed coupling makes this substitution pattern strategically advantageous for convergent synthetic routes .

Application
Selection Property
Validation Focus
Lead optimization (metabolic stability)
–OCF₂H as metabolically stable methoxy bioisostere with H-bond donor capacity; C-4 chlorine for late-stage diversification
Resistance to CYP450 O-demethylation; target-engagement modulation via H-bond donor
Fragment library construction
MW 242.63, two orthogonal handles; lower molecular weight than 4-Br analog
Fragment efficiency indices (LE, LLE); MW-driven property creep monitoring
Agrochemical intermediate
Electron-poor thiophene core; methyl ester as latent carboxylate; chlorine for analog library generation
Crop selectivity modulation; environmental degradation profile
Late-stage C-4 diversification
C-4 chlorine with balanced C–Cl bond stability (BDE ~351 kJ/mol) for final-stage Pd-catalyzed coupling
Compatibility with Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira; protecting-group tolerance
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